molecular formula C14H15N7O2S B2782071 3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034380-95-3

3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2782071
CAS No.: 2034380-95-3
M. Wt: 345.38
InChI Key: SWADYCOMWSIUIB-UHFFFAOYSA-N
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Description

The compound 3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a heterocyclic molecule featuring a thieno-triazinone core fused with a 1,2,3-triazole moiety linked via a piperidine scaffold. Its structural elucidation relies on advanced spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry (MS) (as standardized in spectral data references ), complemented by X-ray crystallography using the SHELXL refinement suite . The presence of the 1-methyl-1H-1,2,3-triazole-4-carbonyl group introduces steric and electronic effects that influence its physicochemical properties, such as solubility and reactivity.

Properties

IUPAC Name

3-[1-(1-methyltriazole-4-carbonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O2S/c1-19-8-11(16-17-19)13(22)20-5-2-9(3-6-20)21-14(23)12-10(15-18-21)4-7-24-12/h4,7-9H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWADYCOMWSIUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)N2CCC(CC2)N3C(=O)C4=C(C=CS4)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a novel derivative that combines structural elements known for their biological activity. This article explores its biological properties, particularly focusing on its potential as an antimicrobial agent and its interaction with various biological targets.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H15N7O2S\text{C}_{13}\text{H}_{15}\text{N}_7\text{O}_2\text{S}

This structure incorporates a thieno[3,2-d][1,2,3]triazinone core fused with a piperidine and a triazole moiety, which are often associated with diverse pharmacological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds similar to the one in focus have shown significant activity against various strains of Mycobacterium tuberculosis and other pathogens. A study indicated that triazole derivatives exhibited IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound IDTarget PathogenIC50 (µM)
6aMycobacterium tuberculosis1.35
6eMycobacterium tuberculosis40.32
9eCandida albicans18.1
9bCandida tropicalis25.1

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been evaluated. Triazole derivatives have shown moderate inhibition against carbonic anhydrase-II (CA-II), a target for various therapeutic applications. The IC50 values for related compounds ranged from 13.8 to 35.7 µM .

Table 2: Inhibition of Carbonic Anhydrase-II by Triazole Derivatives

Compound IDIC50 (µM)Reference
7b13.8Frontiers in Chemistry
9e18.1Frontiers in Chemistry
9d20.7Frontiers in Chemistry

The biological activity of the compound is likely mediated through multiple mechanisms:

  • Enzyme Binding : Molecular docking studies suggest that the compound binds effectively to the active sites of enzymes such as CA-II and potentially others involved in bacterial metabolism.
  • Cell Membrane Disruption : The structural features may allow interaction with bacterial membranes, leading to increased permeability and cell death.

Study on Antitubercular Activity

In a recent case study focusing on the synthesis and evaluation of related triazole compounds, several derivatives were synthesized and screened for their antitubercular activity. The study found that compounds with similar structural motifs demonstrated significant activity against Mycobacterium tuberculosis, indicating that modifications in the piperidine and triazole moieties could enhance biological efficacy .

Cytotoxicity Assessment

Cytotoxicity assessments performed on human embryonic kidney (HEK-293) cells indicated that many triazole derivatives were non-toxic at effective concentrations for antimicrobial activity . This suggests a favorable therapeutic index for further development.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1,2,3-triazole-containing compounds as anticancer agents. The incorporation of the triazole moiety enhances the compound's ability to inhibit tumor growth by targeting specific enzymes and pathways involved in cancer proliferation. For instance:

  • Mechanism of Action : Triazole derivatives have been shown to inhibit key proteins such as EGFR and PI3K, which are crucial in cancer cell signaling pathways .
  • Case Study : A study demonstrated that triazole derivatives exhibited significant antiproliferative activity against lung cancer cell lines .

Antimicrobial Properties

The compound's structural characteristics make it a candidate for antimicrobial applications. Triazoles are known for their antifungal properties and can be effective against various bacterial strains.

  • Research Findings : Several derivatives of triazoles have been synthesized and tested for their antimicrobial efficacy. Results indicate that modifications in the side chains can enhance activity against resistant bacterial strains .

Neurological Applications

Given the piperidine component of the compound, there is potential for neuropharmacological applications. Piperidine derivatives are often explored for their effects on neurotransmitter systems.

  • Potential Use : Research into piperidine-based compounds suggests they may modulate dopamine and serotonin pathways, offering avenues for treating neurological disorders .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the Triazole Ring : Utilizing azide and alkyne coupling reactions.
  • Piperidine Integration : Introducing piperidine through nucleophilic substitution.
  • Thieno[3,2-d][1,2,3]triazin Formation : Achieved via cyclization reactions under specific conditions.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Data Summary Table

Application AreaKey FindingsReferences
Anticancer ActivityInhibits EGFR and PI3K; effective against lung cancer ,
Antimicrobial PropertiesEffective against resistant bacterial strains
Neurological ApplicationsModulates neurotransmitter systems

Comparison with Similar Compounds

Key Observations :

This may enhance solubility in polar solvents compared to 6a–d, which feature hydrophobic aryl groups.

Synthetic Efficiency: Yields for 6a–d range from 75–82%, suggesting robust synthetic routes for aryl-substituted analogs.

Spectroscopic and Analytical Comparisons

  • 1H NMR : The target compound’s piperidine protons are expected to resonate at δ 1.5–3.0 ppm (axial/equatorial H), distinct from the aryl protons in 6a–d (δ 6.5–8.0 ppm) .
  • 13C NMR: The carbonyl group in the triazole-4-carbonyl moiety (target) should appear near δ 165–170 ppm, comparable to the pyrimidinone carbonyl in 6a–d (δ 160–165 ppm) .
  • Mass Spectrometry : The target compound’s molecular ion peak would reflect its higher molecular weight (~420–440 g/mol) versus 6a–d (~350–400 g/mol) due to the piperidine-carbony group .

Crystallographic Insights

For example, the triazole-thieno fusion in 6a–d exhibits planar geometry, which is likely conserved in the target compound.

Q & A

Q. Table 1. Key Synthetic Parameters

ParameterOptimal RangeImpact on Yield/PurityEvidence Source
Reaction Temperature50–80°CHigher temp → faster kinetics but risk side reactions
Solvent SystemDMF/THF (anhydrous)Polar aprotic solvents enhance acylation
Purification Gradient0–25% EtOAc in cyclohexaneBalances resolution and runtime

Q. Table 2. Analytical Benchmarks

TechniqueCritical ParametersAcceptable Criteria
¹H NMRSignal-to-noise >20:1δ values ±0.05 ppm
HPLCRetention time ±0.2 minPurity ≥95%
HRMSMass error <3 ppmIsotope pattern match

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